molecular formula C17H16ClN3O B11129240 2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B11129240
M. Wt: 313.8 g/mol
InChI Key: BDXMGEGPDYNODH-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:

    Formation of 6-chloroindole: The starting material, 6-chloroindole, can be synthesized through the chlorination of indole using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    N-alkylation: The 6-chloroindole is then subjected to N-alkylation with 2-bromoethylpyridine in the presence of a base such as potassium carbonate or sodium hydride. This step forms the intermediate 2-(6-chloro-1H-indol-1-yl)-N-(2-pyridyl)ethylamine.

    Acetylation: The final step involves the acetylation of the intermediate using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloro group in the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-[2-(2-pyridyl)ethyl]acetamide
  • 2-(5-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide
  • 2-(6-bromo-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide

Uniqueness

2-(6-chloro-1H-indol-1-yl)-N-[2-(2-pyridyl)ethyl]acetamide is unique due to the presence of the chloro group at the 6-position of the indole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C17H16ClN3O/c18-14-5-4-13-7-10-21(16(13)11-14)12-17(22)20-9-6-15-3-1-2-8-19-15/h1-5,7-8,10-11H,6,9,12H2,(H,20,22)

InChI Key

BDXMGEGPDYNODH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)CN2C=CC3=C2C=C(C=C3)Cl

Origin of Product

United States

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